molecular formula C25H25N3O4 B2566502 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1203279-51-9

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2566502
CAS No.: 1203279-51-9
M. Wt: 431.492
InChI Key: JOZQUULNNXEZIV-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzoyl group, a tetrahydroquinoline moiety, and a dimethoxyphenyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Introduction of the benzoyl group: This step can be performed using benzoylation reactions, where the tetrahydroquinoline intermediate is treated with benzoyl chloride in the presence of a base.

    Formation of the urea linkage: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4-dimethoxyaniline and a suitable isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core and benzoyl group.

    3,4-Dimethoxyphenylurea: Contains the dimethoxyphenyl and urea moieties.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea is unique due to the combination of these structural features, which may confer distinct chemical and biological properties compared to its individual components or other related compounds.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-31-22-13-12-20(16-23(22)32-2)27-25(30)26-19-11-10-17-9-6-14-28(21(17)15-19)24(29)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZQUULNNXEZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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